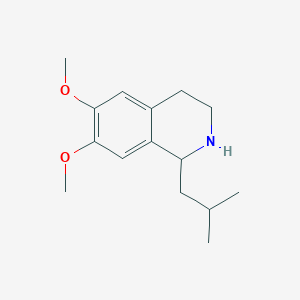![molecular formula C15H20F3NO3 B256298 Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate](/img/structure/B256298.png)
Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate, also known as BTF, is a synthetic compound used in scientific research. It is a member of the anilinoacetate family and is commonly used as a research tool in the fields of biochemistry, pharmacology, and toxicology. BTF is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. The purpose of
Wirkmechanismus
Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate inhibits the activity of PKC by binding to the enzyme's regulatory domain, preventing it from interacting with its substrate. This results in a decrease in PKC activity and downstream signaling pathways. Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate is a highly selective inhibitor of PKC, targeting only the conventional isoforms of the enzyme.
Biochemical and Physiological Effects:
Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate has a wide range of biochemical and physiological effects, depending on the specific cellular context. In cancer cells, Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate has been shown to induce apoptosis and inhibit cell proliferation, potentially making it a promising anti-cancer drug candidate. In the cardiovascular system, Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis. In the nervous system, Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of this enzyme in various cellular processes. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate has some limitations in lab experiments. It has poor water solubility, which can limit its bioavailability and efficacy in vivo. Additionally, its potency and selectivity may vary depending on the specific isoform of PKC being targeted.
Zukünftige Richtungen
There are several potential future directions for research on Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate. One area of interest is the development of more potent and selective PKC inhibitors based on the Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate scaffold. Another area of interest is the investigation of the molecular mechanisms underlying Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate's effects on neurodegeneration and cognitive function. Additionally, Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate may have potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Further research is needed to fully understand the potential of Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate as a research tool and therapeutic agent.
Synthesemethoden
Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate is synthesized using a multi-step process involving the reaction of aniline with ethyl chloroacetate, followed by the addition of trifluoromethyl iodide and butanol. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate is widely used in scientific research as a tool for studying the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of physiological and biochemical effects. Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate has been used to study the role of PKC in cancer, inflammation, and cardiovascular disease. It has also been used to investigate the molecular mechanisms underlying various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate |
|---|---|
Molekularformel |
C15H20F3NO3 |
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
butyl 2-[2-ethoxy-5-(trifluoromethyl)anilino]acetate |
InChI |
InChI=1S/C15H20F3NO3/c1-3-5-8-22-14(20)10-19-12-9-11(15(16,17)18)6-7-13(12)21-4-2/h6-7,9,19H,3-5,8,10H2,1-2H3 |
InChI-Schlüssel |
FSOLQSONFIXZJT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CNC1=C(C=CC(=C1)C(F)(F)F)OCC |
Kanonische SMILES |
CCCCOC(=O)CNC1=C(C=CC(=C1)C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)


![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)

![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)